molecular formula C22H16O6 B2708909 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate CAS No. 898429-97-5

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate

Cat. No.: B2708909
CAS No.: 898429-97-5
M. Wt: 376.364
InChI Key: CYRKQMSPQJEKLS-UHFFFAOYSA-N
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Description

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is a complex organic compound that features a unique combination of benzofuran, chromenone, and cyclopropanecarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and chromenone intermediates, followed by their coupling and subsequent cyclopropanation.

    Benzofuran Intermediate Synthesis: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Chromenone Intermediate Synthesis: The chromenone core can be prepared via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling and Cyclopropanation: The benzofuran and chromenone intermediates are then coupled using suitable coupling agents, followed by cyclopropanation using diazo compounds under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the chromenone and cyclopropanecarboxylate moieties can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties can interact with enzymes and receptors, modulating their activity. The cyclopropanecarboxylate group can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl cyclohexanecarboxylate
  • 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate
  • 7-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one

Uniqueness

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is unique due to its combination of benzofuran, chromenone, and cyclopropanecarboxylate moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-25-18-4-2-3-13-9-19(28-21(13)18)16-11-20(23)27-17-8-7-14(10-15(16)17)26-22(24)12-5-6-12/h2-4,7-12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRKQMSPQJEKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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